Cas no 1806497-06-2 (2-(3-Bromopropanoyl)-6-(trifluoromethoxy)mandelic acid)

2-(3-Bromopropanoyl)-6-(trifluoromethoxy)mandelic acid is a specialized organic compound featuring both bromopropanoyl and trifluoromethoxy functional groups, making it a valuable intermediate in synthetic chemistry. The presence of the bromine atom enhances its reactivity in nucleophilic substitution reactions, while the trifluoromethoxy group contributes to its metabolic stability and lipophilicity, which is advantageous in pharmaceutical and agrochemical applications. The mandelic acid backbone further provides a chiral center, enabling its use in stereoselective synthesis. This compound is particularly useful in the development of bioactive molecules, offering versatility in modifying molecular scaffolds for targeted research applications. Its structural features make it a promising candidate for advanced synthetic and medicinal chemistry studies.
2-(3-Bromopropanoyl)-6-(trifluoromethoxy)mandelic acid structure
1806497-06-2 structure
Product Name:2-(3-Bromopropanoyl)-6-(trifluoromethoxy)mandelic acid
CAS No:1806497-06-2
MF:C12H10BrF3O5
MW:371.10401391983
CID:4939836
Update Time:2025-10-28

2-(3-Bromopropanoyl)-6-(trifluoromethoxy)mandelic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Bromopropanoyl)-6-(trifluoromethoxy)mandelic acid
    • Inchi: 1S/C12H10BrF3O5/c13-5-4-7(17)6-2-1-3-8(21-12(14,15)16)9(6)10(18)11(19)20/h1-3,10,18H,4-5H2,(H,19,20)
    • InChI Key: HKLPECDSVHORCP-UHFFFAOYSA-N
    • SMILES: BrCCC(C1C=CC=C(C=1C(C(=O)O)O)OC(F)(F)F)=O

Computed Properties

  • Exact Mass: 369.96637 g/mol
  • Monoisotopic Mass: 369.96637 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 371.10
  • XLogP3: 2.4
  • Topological Polar Surface Area: 83.8

2-(3-Bromopropanoyl)-6-(trifluoromethoxy)mandelic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015027160-250mg
2-(3-Bromopropanoyl)-6-(trifluoromethoxy)mandelic acid
1806497-06-2 97%
250mg
499.20 USD 2021-06-17
Alichem
A015027160-500mg
2-(3-Bromopropanoyl)-6-(trifluoromethoxy)mandelic acid
1806497-06-2 97%
500mg
855.75 USD 2021-06-17
Alichem
A015027160-1g
2-(3-Bromopropanoyl)-6-(trifluoromethoxy)mandelic acid
1806497-06-2 97%
1g
1,490.00 USD 2021-06-17

2-(3-Bromopropanoyl)-6-(trifluoromethoxy)mandelic acid Related Literature

Additional information on 2-(3-Bromopropanoyl)-6-(trifluoromethoxy)mandelic acid

Comprehensive Guide to 2-(3-Bromopropanoyl)-6-(trifluoromethoxy)mandelic acid (CAS No. 1806497-06-2)

2-(3-Bromopropanoyl)-6-(trifluoromethoxy)mandelic acid (CAS No. 1806497-06-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromopropanoyl and trifluoromethoxy functional groups, plays a pivotal role in the synthesis of bioactive molecules. Its structural complexity and reactivity make it a valuable intermediate in drug discovery and material science applications.

The molecular structure of 2-(3-Bromopropanoyl)-6-(trifluoromethoxy)mandelic acid combines a mandelic acid backbone with a 3-bromopropanoyl substituent and a trifluoromethoxy group at the 6-position. This configuration imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are highly sought after in modern medicinal chemistry. Researchers are particularly interested in its potential as a building block for protease inhibitors and kinase modulators, addressing current trends in targeted cancer therapies and antiviral drug development.

In recent years, the demand for fluorinated organic compounds like 2-(3-Bromopropanoyl)-6-(trifluoromethoxy)mandelic acid has surged due to their applications in precision agriculture and sustainable crop protection. The trifluoromethoxy moiety, in particular, contributes to improved pesticidal activity while minimizing environmental impact—a key focus area in green chemistry initiatives. This aligns with the growing market demand for eco-friendly agrochemicals that maintain high efficacy against resistant pest strains.

From a synthetic chemistry perspective, CAS 1806497-06-2 serves as a versatile intermediate for cross-coupling reactions and nucleophilic substitutions. The bromine atom at the 3-position offers an excellent handle for further functionalization through palladium-catalyzed transformations, making it invaluable for constructing complex molecular architectures. These characteristics position the compound as a crucial component in fragment-based drug design strategies that dominate contemporary pharmaceutical R&D.

The analytical characterization of 2-(3-Bromopropanoyl)-6-(trifluoromethoxy)mandelic acid typically involves advanced techniques such as NMR spectroscopy (particularly 19F NMR for the trifluoromethoxy group) and high-resolution mass spectrometry. These methods confirm the compound's purity and structural integrity, which are critical parameters for research applications. Recent publications highlight its use in developing PET radiotracers, leveraging the fluorine atoms for medical imaging applications—a hot topic in diagnostic pharmaceutical development.

Market analysis indicates steady growth in the availability of 1806497-06-2 through specialized chemical suppliers, with purity grades ranging from 95% to 98% for research purposes. The compound's stability under standard laboratory conditions (recommended storage at 2-8°C under inert atmosphere) makes it practical for widespread use. Current industry discussions emphasize its potential in bioconjugation chemistry, particularly for creating antibody-drug conjugates (ADCs)—one of the fastest-growing segments in oncology therapeutics.

Environmental and safety assessments of 2-(3-Bromopropanoyl)-6-(trifluoromethoxy)mandelic acid follow standard laboratory chemical protocols, requiring proper personal protective equipment during handling. While not classified as highly hazardous, its bromo and acid functionalities warrant standard precautions for corrosive substances. These safety profiles are routinely addressed in chemical databases and material safety data sheets, which researchers frequently consult—addressing common search queries about compound handling procedures.

Emerging applications for CAS 1806497-06-2 include its use in metal-organic frameworks (MOFs) development, where its carboxylic acid group facilitates coordination chemistry. This intersects with trending research in porous materials for gas storage and separation technologies. Additionally, computational chemistry studies utilize this compound as a model system for investigating halogen bonding interactions—a subject of intense theoretical interest in supramolecular chemistry.

The synthetic accessibility of 2-(3-Bromopropanoyl)-6-(trifluoromethoxy)mandelic acid from commercially available starting materials makes it attractive for industrial-scale production. Recent patent literature describes optimized routes involving Friedel-Crafts acylation followed by halogenation, with yields exceeding 80% in some reported procedures. Such process chemistry advancements respond to the pharmaceutical industry's need for cost-effective intermediates in bulk quantities.

Looking forward, 1806497-06-2 is poised to maintain its relevance in chemical research due to the expanding applications of fluorinated compounds in materials science and life sciences. The compound's unique combination of reactivity and structural features ensures its continued utility across multiple disciplines, from medicinal chemistry to advanced material design. As research trends evolve toward more sophisticated molecular architectures, this intermediate will likely see increased utilization in cutting-edge scientific endeavors.

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